molecular formula C9H13N3O2S2 B4639321 N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4639321
M. Wt: 259.4 g/mol
InChI Key: IHSKLDBQBWBVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a thienylcarbonyl group and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the thienylcarbonyl precursor. This precursor is then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)-2-(2-FURANYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
  • N-(2-METHOXYETHYL)-2-(2-PHENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its thienylcarbonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(thiophene-2-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S2/c1-14-5-4-10-9(15)12-11-8(13)7-3-2-6-16-7/h2-3,6H,4-5H2,1H3,(H,11,13)(H2,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSKLDBQBWBVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-(2-METHOXYETHYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

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